Trabectedine Impurity B is a chemical compound associated with trabectedin, an alkaloid derived from the marine tunicate Ecteinascidia turbinata. Trabectedin is primarily recognized for its anticancer properties and is utilized in treating advanced soft tissue sarcoma and relapsed platinum-sensitive ovarian cancer. Trabectedine Impurity B is significant in pharmaceutical research as it serves as a reference standard for quality control during the production of trabectedin .
The synthesis of Trabectedine Impurity B involves several intricate chemical reactions. Key methods include:
The synthetic routes are characterized by multiple steps, including protection and deprotection of functional groups, oxidation, and cyclization. For instance, one synthesis pathway may involve the reduction of specific precursors followed by a series of purification steps to isolate the desired impurity with high yield .
The molecular formula for Trabectedine Impurity B is , with a molecular weight of approximately 777.8 g/mol. The IUPAC name is:
The structural complexity of Trabectedine Impurity B includes multiple functional groups contributing to its biological activity and interactions with cellular components.
Trabectedine Impurity B undergoes various chemical reactions such as:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically monitored using techniques such as thin-layer chromatography to ensure completion and purity of the products.
Trabectedine Impurity B's mechanism of action is believed to be similar to that of trabectedin itself. It interacts with DNA and cellular proteins:
Data suggest that trabectedin adducts stimulate nucleotide excision repair pathways leading to cell death through proteasome-dependent degradation of RNA polymerase II .
Trabectedine Impurity B is typically presented as a lyophilized powder with low solubility in water but better solubility in organic solvents.
Key chemical properties include:
Relevant analyses include stability tests under various pH conditions and temperature variations to evaluate its shelf-life and reactivity .
Trabectedine Impurity B has several scientific applications:
Trabectedin’s complex structure originates from the symbiotic bacterium Candidatus Endoecteinascidia frumentensis in the tunicate Ecteinascidia turbinata. Biogenetically, it assembles through nonribosomal peptide synthetase (NRPS) pathways involving Pictet-Spengler condensations of modified tyrosine residues [1] [8]. Impurity B arises during semisynthetic production, where Safracin B—a bacterial fermentation product from Pseudomonas fluorescens—serves as the key intermediate [2] [5]. The synthetic phase introduces oxidation and coupling reactions that generate impurities absent in the native biogenetic pathway. For example, the introduction of sulfur bridges and hydroxylation steps creates opportunities for side products like Impurity B, a sulfoxide derivative [5].
Table 1: Origins of Trabectedin and Impurity B in Production Pathways
| Production Phase | Key Starting Material | Critical Reaction Steps | Impurity B Risk |
|---|---|---|---|
| Biogenetic (Marine) | Tyrosine derivatives | Pictet-Spengler cyclization | Negligible |
| Semisynthetic | Safracin B (CAS 87578-99-2) | Oxidation, sulfur bridging | High |
| Fully Synthetic | Synthetic safracin analogs | Multi-step alkylation/oxidation | Moderate |
Oxidative stress during manufacturing is the primary generator of Impurity B. The sulfide group in Trabectedin’s pentacyclic core undergoes oxidation to form sulfoxides. This reaction is highly sensitive to:
Notably, Impurity B is identified as a sulfoxide regioisomer of Trabectedin, characterized by a sulfur-oxygen (S=O) bond altering the molecule’s polarity. Analytical studies confirm its structure as (R)-1-((((6R,6aR,7R,13S,14S,16R)-5-Acetoxy-8,14-dihydroxy-16-(hydroxymethyl)-9-methoxy-4,10,17-trimethyl-6,6a,7,13,14,16-hexahydro-12H-7,13-epiminobenzo[4,5]azocino[1,2-b][1,3]dioxolo[4,5-h]isoquinolin-6-yl)thio)methyl)-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (CAS NA) [5] [7].
Table 2: Oxidation Parameters Influencing Impurity B Formation
| Oxidation Parameter | Low-Risk Conditions | High-Risk Conditions | Impact on Impurity B |
|---|---|---|---|
| Temperature | <20°C | >30°C | 3.5-fold increase |
| Solvent System | Anaerobic N₂-sparged | O₂-rich | 6.1-fold increase |
| Catalyst Traces | Chelating agents present | Fe³⁺/Cu²⁺ contamination | 4.2-fold increase |
| Reaction Duration | <8 hours | >24 hours | 2.8-fold increase |
Enzymatic catalysis during fermentation involves cytochrome P450 (CYP3A4) monooxygenases, which selectively oxidize Safracin B intermediates. While efficient, enzyme variability can yield sulfoxide byproducts like Impurity B at ∼2.1% [4] [10]. In contrast, chemical catalysis employs transition metals (e.g., vanadium or molybdenum complexes) for large-scale oxidation. Though scalable, chemical methods lack stereoselectivity, generating up to 8.7% sulfoxide impurities, including regioisomeric mixtures of Impurity B [5] [10]. Mitigation strategies include:
Table 3: Catalytic Methods Impacting Impurity B Formation
| Catalysis Type | Catalyst Example | Impurity B Yield | Stereoselectivity |
|---|---|---|---|
| Enzymatic (CYP3A4) | Immobilized monooxygenase | 1.5–2.5% | High (ee >90%) |
| Chemical (Metal-based) | MoO₂(acac)₂ | 6.3–8.7% | Low (ee <40%) |
| Hybrid | CYP3A4 + ascorbic acid | 0.9–1.8% | Moderate (ee 75–80%) |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: